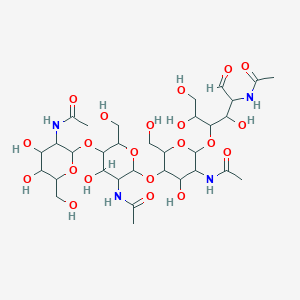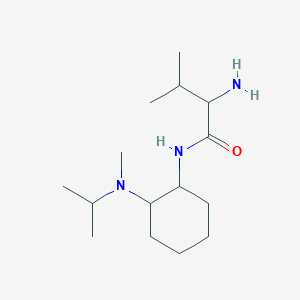![molecular formula C35H22 B14775274 12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- is a complex polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes multiple fused rings and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process might also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Indeno[1,2,3-cd]fluoranthene
- Benzo[k]fluoranthene
- 7,12-Diphenylbenzo[k]fluoranthene
Uniqueness
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- is unique due to its specific arrangement of fused rings and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for applications requiring specific electronic or structural characteristics.
特性
分子式 |
C35H22 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
3,13-diphenylhexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2(14),3,5,7,9,12,15,17,19(23),20-undecaene |
InChI |
InChI=1S/C35H22/c1-3-11-23(12-4-1)31-29-21-25-15-7-8-18-26(25)33(29)32(24-13-5-2-6-14-24)35-28-20-10-17-22-16-9-19-27(30(22)28)34(31)35/h1-20H,21H2 |
InChIキー |
YKZPYHKWMYOQBY-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C(C4=C(C5=CC=CC6=C5C4=CC=C6)C(=C31)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)







![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)




![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
